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Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid

growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a

key driver of AML pathogenesis, making epigenetic modifiers a promising therapeutic avenue.

One such target is Lysine-Specific Demethylase 1 (LSD1), a histone demethylase

overexpressed in various cancers, including AML. GSK2879552 is a potent, selective, and

irreversible inhibitor of LSD1. This technical guide provides a comprehensive overview of the

target validation of GSK2879552 in AML, summarizing key preclinical data, experimental

methodologies, and the underlying molecular mechanisms. While preclinical studies

demonstrated promising anti-leukemic activity, clinical trials with GSK2879552 in AML were

ultimately terminated due to an unfavorable risk-benefit profile. This document serves as a

detailed resource for understanding the scientific rationale and investigational journey of

GSK2879552 for the treatment of AML.

Introduction to LSD1 and GSK2879552
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-

dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of

histone H3 (H3K4me1/2), and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2).

By modulating histone methylation, LSD1 plays a critical role in regulating gene expression. In

the context of AML, LSD1 is often overexpressed and contributes to the maintenance of a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1139488?utm_src=pdf-interest
https://www.benchchem.com/product/b1139488?utm_src=pdf-body
https://www.benchchem.com/product/b1139488?utm_src=pdf-body
https://www.benchchem.com/product/b1139488?utm_src=pdf-body
https://www.benchchem.com/product/b1139488?utm_src=pdf-body
https://www.benchchem.com/product/b1139488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


differentiation block in leukemic blasts.[1][2] Inhibition of LSD1 has been shown to promote the

differentiation of AML cells and reduce the proliferation of leukemic stem cells.[3]

GSK2879552 is an orally bioavailable, irreversible inhibitor of LSD1.[1] It has demonstrated

potent anti-proliferative effects in preclinical models of AML by inducing differentiation and cell

cycle arrest.[3][4]

Preclinical Efficacy of GSK2879552 in AML
In Vitro Anti-proliferative Activity
GSK2879552 has shown significant anti-proliferative effects in a broad range of AML cell lines.

The growth inhibitory effects are primarily cytostatic, leading to a slowing of cell division rather

than significant apoptosis.[4]

Cell Line IC50/EC50 (nM) Assay Duration Reference

Average (20 cell lines) 137 ± 30 (EC50) 10 days [5]

MOLM-13
1.9 ± 0.9 (EC50,

BrdU)
6 days [4]

SKM-1 Not specified Not specified

THP-1 Not specified Not specified

OCI-AML3 Not specified Not specified

Induction of Myeloid Differentiation
A key mechanism of action of GSK2879552 in AML is the induction of myeloid differentiation.

This is evidenced by the upregulation of cell surface markers associated with mature myeloid

cells, such as CD11b and CD86.[6][7]
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Cell Line Marker Effect EC50 (nM) Reference

SKM-1 CD11b
Increased

Expression
7.1 [8]

SKM-1 CD86
Increased

Expression
13 [8]

THP-1 CD11b & CD86
Increased

Expression
23 ± 4 (protein) [5]

MOLM-13 CD11b & CD86
Increased

Expression
44 ± 4 (protein) [5]

13 of 16 AML cell

lines
CD86 >10% increase Not applicable [5]

10 of 16 AML cell

lines
CD11b >10% increase Not applicable [5]

Synergy with All-Trans Retinoic Acid (ATRA)
The combination of GSK2879552 with all-trans retinoic acid (ATRA) has demonstrated

synergistic effects on cell proliferation, differentiation, and cytotoxicity in AML cell lines across

various subtypes.[6] ATRA is a standard therapy for acute promyelocytic leukemia (APL) that

induces differentiation.[6] The combination with GSK2879552 appears to sensitize non-APL

AML cells to the differentiating effects of ATRA.[9][10]
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Cell Line
Combination Effect
(with ATRA)

Quantitative Data Reference

MOLM-13
Enhanced growth

inhibition

Decreased IC50,

Increased max

inhibition

[4][5]

OCI-AML3
Enhanced growth

inhibition

Decreased IC50,

Increased max

inhibition

[4][5]

MOLM-13
Synergistic increase in

CD11b

Observed with as little

as 1 nM ATRA
[5]

SIG-M5
Synergistic increase in

CD11b

Observed with as little

as 1 nM ATRA
[5]

OCI-AML3
Synergistic increase in

CD11b

Observed with as little

as 10 nM ATRA
[5]

OCI-AML3 Enhanced cytotoxicity

GDI of -50% with

1000 nM ATRA (Day

5)

[4]

5 of 7 AML cell lines
Induced caspase 3/7

activation

>10-fold increase with

100 nM ATRA
[4]

Activity in Primary AML Samples and In Vivo Models
The anti-leukemic activity of GSK2879552 extends beyond cell lines to primary AML patient

samples and in vivo models.
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Model Effect Quantitative Data Reference

Primary AML blast

colony formation

Inhibition of colony

growth

≥30% inhibition in 12

of 14 patient samples
[4][5]

AML xenograft mice

(MV-4-11)

Increased

differentiation markers

CD86 EC50 = 1.4

mg/kg; CD11b EC50

= 2.1 mg/kg (24 hrs)

[8]

Mice transplanted with

MLL-AF9 transduced

cells

Prolonged overall

survival

Significant decrease

in GFP+ cells
[3]

Signaling Pathways and Mechanism of Action
GSK2879552 exerts its effects by inhibiting the demethylase activity of LSD1, leading to

changes in gene expression that favor myeloid differentiation and inhibit leukemic proliferation.
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Mechanism of GSK2879552 in AML

Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability based on the quantification of ATP.
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Cell Plating: Seed AML cells in opaque-walled 96-well plates at a density of 5,000-10,000

cells per well in 100 µL of culture medium.

Compound Treatment: Add GSK2879552 at various concentrations to the wells. Include a

vehicle control (e.g., DMSO).

Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a

humidified incubator with 5% CO2.

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

Assay Procedure:

Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using

appropriate software.
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Cell Viability Assay Workflow

Flow Cytometry for Differentiation Markers
(CD11b/CD86)
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This protocol describes the analysis of cell surface marker expression.

Cell Treatment: Treat AML cells with GSK2879552 and/or ATRA for the indicated time.

Cell Harvesting and Staining:

Harvest cells and wash with PBS containing 2% FBS.

Resuspend cells in staining buffer.

Add fluorescently conjugated antibodies against CD11b and CD86 (and appropriate

isotype controls).

Incubate for 30 minutes at 4°C in the dark.

Washing: Wash cells twice with staining buffer.

Data Acquisition: Acquire data on a flow cytometer.

Data Analysis: Analyze the percentage of positive cells and the mean fluorescence intensity

(MFI) using flow cytometry analysis software.

Primary AML Blast Colony Formation Assay
This assay assesses the clonogenic potential of primary AML cells.

Cell Preparation: Isolate mononuclear cells from primary AML patient bone marrow or

peripheral blood samples.

Assay Setup:

Prepare a methylcellulose-based medium supplemented with appropriate cytokines (e.g.,

SCF, IL-3, GM-CSF).

Add GSK2879552 at various concentrations to the methylcellulose medium.

Mix the primary AML cells with the drug-containing methylcellulose medium.

Plating: Plate the cell-methylcellulose mixture into 35mm dishes.
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Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14

days.

Colony Counting: Count the number of blast colonies (typically >20 cells) under an inverted

microscope.

Data Analysis: Normalize colony counts to the vehicle control to determine the percentage of

inhibition.

Mechanisms of Resistance and Clinical Translation
Potential Resistance Mechanisms
While specific mechanisms of acquired resistance to GSK2879552 in AML are not extensively

detailed in the available literature, general mechanisms of resistance to targeted therapies in

AML may apply. These can include:

Upregulation of alternative survival pathways: Activation of pathways like the mTOR

signaling cascade has been implicated in resistance to LSD1 inhibitors in some contexts.

Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can reduce

intracellular drug concentrations.

Clonal evolution: The selection and expansion of pre-existing or newly mutated subclones

that are insensitive to the drug.

Clinical Trial Outcomes
Phase I clinical trials of GSK2879552, both as a monotherapy and in combination with ATRA or

azacitidine, were initiated in patients with relapsed/refractory AML and high-risk

myelodysplastic syndromes (NCT02177812, NCT02929498).[7][11] However, these studies

were terminated during dose escalation.[7][11] The decision was based on an unfavorable risk-

to-benefit ratio, with observed toxicities including hemorrhage and thrombocytopenia.[7] While

target engagement was observed through the induction of differentiation markers in some

patients, no significant clinical responses were reported.[7]

Conclusion
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The preclinical data for GSK2879552 provided a strong rationale for its investigation as a

therapeutic agent in AML. The compound effectively inhibited the proliferation of AML cells,

induced myeloid differentiation, and showed synergistic activity with ATRA. However, the

translation of these promising preclinical findings into clinical benefit was not realized, as

evidenced by the termination of the Phase I trials due to safety concerns and lack of efficacy.

This comprehensive guide highlights the critical steps in the target validation of GSK2879552
and underscores the challenges of translating preclinical epigenetic therapies into successful

clinical outcomes for AML. The insights gained from the investigation of GSK2879552 continue

to inform the development of next-generation epigenetic modulators for the treatment of

hematological malignancies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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